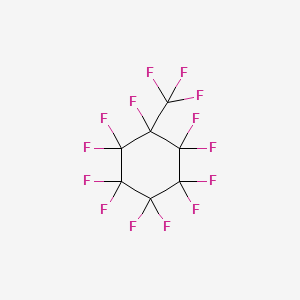
Perfluoro(methylcyclohexane)
Overview
Description
Perfluoro(methylcyclohexane) is a fluorocarbon liquid, specifically a perfluorinated derivative of the hydrocarbon methylcyclohexane. It is known for its chemical and biological inertness, making it a stable and non-toxic compound. This compound is clear, colorless, and has a relatively high density, low viscosity, and low surface tension. It is also a good solvent for gases but a poor solvent for solids and liquids .
Mechanism of Action
Target of Action
Perfluoro(methylcyclohexane) is a perfluorinated derivative of the hydrocarbon methylcyclohexane . It is chemically and biologically inert
Mode of Action
Instead, it influences physical properties such as solubility, density, and surface tension . For example, it is used as a solvent to determine the fluorophilicity of hydrocarbon and fluorocarbon-functionalized nicotinic acid esters . It can combine with chloroform and act as an ingredient for “fluorous” biphase reactions .
Biochemical Pathways
It can indirectly influence these pathways by altering the physical properties of the environment in which these pathways occur .
Result of Action
The primary effects of Perfluoro(methylcyclohexane) are physical rather than biological. It can alter the properties of solutions, influence phase reactions, and serve as a heat transfer agent, a dielectric fluid, and a perfluorocarbon tracer . It is also a good solvent for gases .
Biochemical Analysis
Biochemical Properties
Its inert nature means it does not participate in biochemical reactions, making it an excellent solvent for gases but a poor solvent for solids and liquids . This property is particularly useful in applications requiring non-reactive environments.
Cellular Effects
Due to its chemical inertness, perfluoro(methylcyclohexane) does not significantly influence cellular processes. It does not affect cell signaling pathways, gene expression, or cellular metabolism . Its primary use in cellular contexts is as a solvent or a medium for other reactions, without directly interacting with cellular components.
Molecular Mechanism
The molecular mechanism of perfluoro(methylcyclohexane) is characterized by its lack of reactivity. It does not bind to biomolecules, inhibit or activate enzymes, or alter gene expression . This stability and non-reactivity make it a reliable compound in various scientific and industrial applications where reactivity could be detrimental.
Temporal Effects in Laboratory Settings
Perfluoro(methylcyclohexane) is stable over time in laboratory settings, maintaining its chemical properties without significant degradation . Long-term studies have shown that it does not affect cellular function, making it suitable for prolonged use in experiments requiring stable conditions .
Dosage Effects in Animal Models
Studies on the dosage effects of perfluoro(methylcyclohexane) in animal models are limited due to its inert nature. It is generally considered non-toxic and does not exhibit adverse effects at varying dosages . This makes it a safe compound for use in various experimental setups.
Metabolic Pathways
Perfluoro(methylcyclohexane) is not involved in any known metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. Its primary role is as a non-reactive medium in various applications.
Transport and Distribution
Within cells and tissues, perfluoro(methylcyclohexane) is distributed passively due to its non-reactive nature . It does not interact with transporters or binding proteins and does not accumulate in specific tissues or cellular compartments . Its distribution is primarily governed by its physical properties rather than biological interactions.
Subcellular Localization
Perfluoro(methylcyclohexane) does not exhibit specific subcellular localization due to its inert nature . It does not have targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its presence in cells is uniform and does not affect cellular activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro(methylcyclohexane) can be synthesized using the Fowler process. This process involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from toluene. Toluene is preferred as the starting material over methylcyclohexane because it requires less fluorine .
Industrial Production Methods: The industrial production of perfluoro(methylcyclohexane) follows the same Fowler process. The reaction conditions are carefully controlled to ensure the complete fluorination of the starting material, resulting in a stable and inert product .
Chemical Reactions Analysis
Types of Reactions: Perfluoro(methylcyclohexane) is chemically inert and does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. Its stability is attributed to the strong carbon-fluorine bonds, which are resistant to breaking under normal conditions .
Common Reagents and Conditions: Due to its inert nature, perfluoro(methylcyclohexane) does not react with common reagents under standard conditions. It remains stable even in the presence of strong acids, bases, and oxidizing agents .
Major Products Formed: As perfluoro(methylcyclohexane) does not undergo significant chemical reactions, there are no major products formed from its reactions .
Scientific Research Applications
Perfluoro(methylcyclohexane) has several applications in scientific research and industry:
Heat Transfer Agent: Its thermal stability makes it suitable for use as a heat transfer fluid in various industrial processes.
Dielectric Fluid: It is used as a dielectric fluid in electronic applications due to its non-conductive properties.
Perfluorocarbon Tracer: Its ability to be detected at extremely low concentrations makes it ideal for use as a tracer in environmental and industrial studies.
Fluorous Biphase Reactions: It combines with chloroform and acts as an ingredient for fluorous biphase reactions.
Comparison with Similar Compounds
- Perfluorooctane
- Perfluorodecalin
- Perfluoro-1,3-dimethylcyclohexane
- Tetradecafluorohexane
Comparison: Perfluoro(methylcyclohexane) is unique among similar compounds due to its specific structure and properties. While other perfluorinated compounds share its inertness and stability, perfluoro(methylcyclohexane) has a distinct molecular structure that makes it particularly suitable for use as a tracer and solvent in specialized applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROQPWSJUXOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059874 | |
| Record name | Perfluoromethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Perfluoromethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
355-02-2 | |
| Record name | Perfluoro(methylcyclohexane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoromethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro(methylcyclohexane) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoromethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(methylcyclohexane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROMETHYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9772YW63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


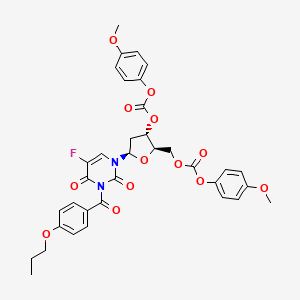

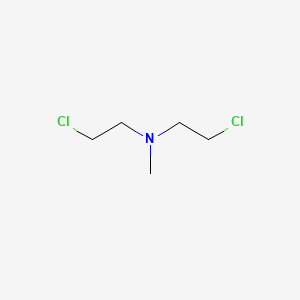


![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)
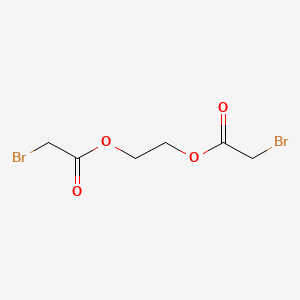
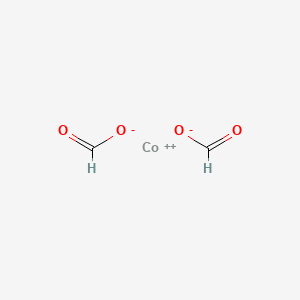
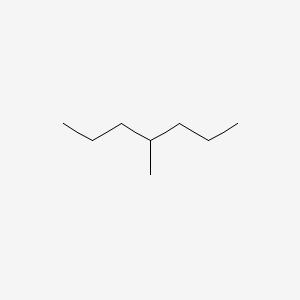


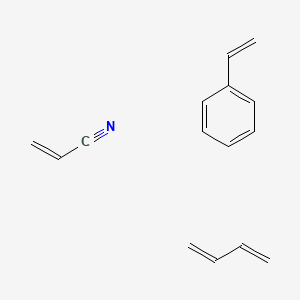
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)

